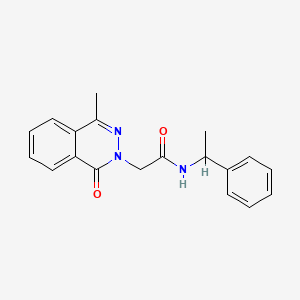![molecular formula C17H24N4O2 B5558128 1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5558128.png)
1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine (referred to as Compound X) is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on similar compounds has focused on the synthesis of polyfunctional pyrazolyl substituted and pyrazolofused pyridines, which are significant in the development of new pharmaceuticals and materials. For instance, Latif et al. (2003) discussed the facile one-pot synthesis of novel polyfunctional pyrazolyl-substituted monocyclic pyridines, which shows the versatility of similar compounds in creating complex molecules for various applications (Latif, Rady, & Döupp, 2003).
Biological Evaluation and Potential Applications
Compounds with structures related to "1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine" have been evaluated for their antiviral and cytotoxic properties. El-Subbagh et al. (2000) synthesized a series of compounds that showed activity against herpes simplex virus and human immunodeficiency virus, as well as broad-spectrum antitumor activity, highlighting the potential of such compounds in therapeutic applications (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).
Crystal Structure Analysis
Understanding the crystal structure of these compounds is crucial for their application in drug design and material science. Raghuvarman et al. (2014) analyzed the crystal structures of compounds similar to the one , providing insights into their conformational properties and how these properties may influence their biological activity and material characteristics (Raghuvarman, Sivakumar, Thanikachalam, & Aravindhan, 2014).
Advanced Synthesis Techniques
Research on related compounds also explores advanced synthesis techniques that could be applicable to "this compound". Dondoni and Nuzzi (2006) described a method for accessing piperidine imino-C-glycosides via stereoselective aminohomologation of pyranoses, showcasing innovative approaches to constructing complex molecules that could be relevant for synthesizing a wide range of related compounds (Dondoni & Nuzzi, 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3-propan-2-yl-1,2-oxazol-5-yl)-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-13(2)15-12-16(23-19-15)17(22)21-10-4-3-6-14(21)7-11-20-9-5-8-18-20/h5,8-9,12-14H,3-4,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHPMOTUPXZBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)N2CCCCC2CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
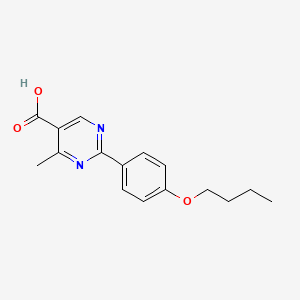
![(3S)-N,N-dimethyl-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]azepan-3-amine](/img/structure/B5558049.png)
![5-(3-bromophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5558059.png)
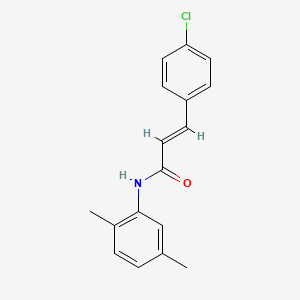

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5558087.png)
![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5558089.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5558092.png)
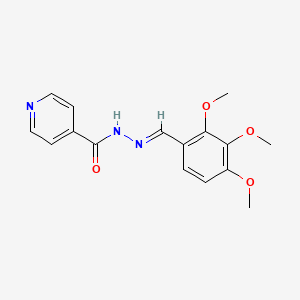
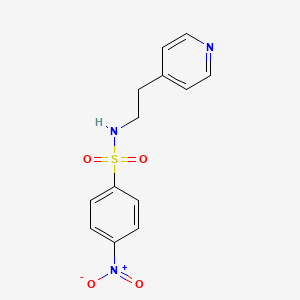
![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5558136.png)

![N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5558140.png)
